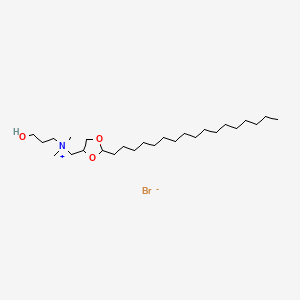
(2-Heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethyl-ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1,3-Dioxolane-4-methanaminium,2-heptadecyl-N-(3-hydroxypropyl)-N,N-dimethyl-,bromide,trans- is a complex organic compound with a unique structure that includes a dioxolane ring, a long heptadecyl chain, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1,3-Dioxolane-4-methanaminium,2-heptadecyl-N-(3-hydroxypropyl)-N,N-dimethyl-,bromide,trans- typically involves multiple steps One common method includes the reaction of 1,3-dioxolane with a suitable alkylating agent to introduce the heptadecyl chain
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(±)-1,3-Dioxolane-4-methanaminium,2-heptadecyl-N-(3-hydroxypropyl)-N,N-dimethyl-,bromide,trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of tertiary amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
(±)-1,3-Dioxolane-4-methanaminium,2-heptadecyl-N-(3-hydroxypropyl)-N,N-dimethyl-,bromide,trans- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of (±)-1,3-Dioxolane-4-methanaminium,2-heptadecyl-N-(3-hydroxypropyl)-N,N-dimethyl-,bromide,trans- involves its interaction with cellular membranes. The long heptadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The quaternary ammonium group can interact with negatively charged components of the cell membrane, enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter alkyl chain.
Dodecyltrimethylammonium bromide (DTAB): Another quaternary ammonium compound with a different alkyl chain length.
Uniqueness
(±)-1,3-Dioxolane-4-methanaminium,2-heptadecyl-N-(3-hydroxypropyl)-N,N-dimethyl-,bromide,trans- is unique due to its combination of a dioxolane ring and a long heptadecyl chain, which imparts distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
Properties
CAS No. |
126614-05-9 |
|---|---|
Molecular Formula |
C26H54BrNO3 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(2-heptadecyl-1,3-dioxolan-4-yl)methyl-(3-hydroxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C26H54NO3.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-26-29-24-25(30-26)23-27(2,3)21-19-22-28;/h25-26,28H,4-24H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XXQNJYHYUYGZKY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1OCC(O1)C[N+](C)(C)CCCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


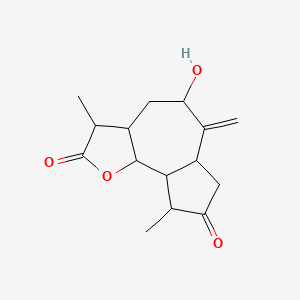

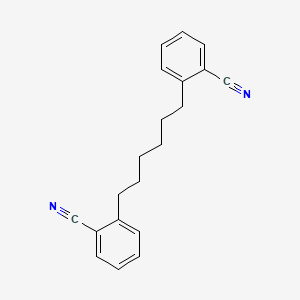
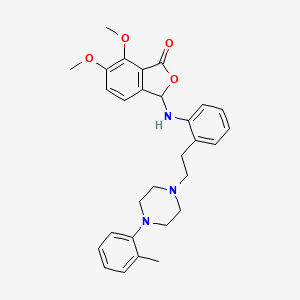
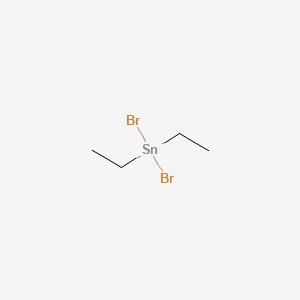
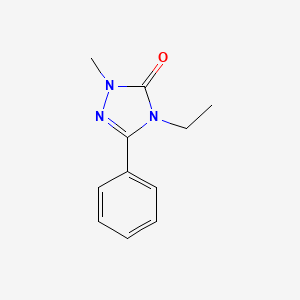

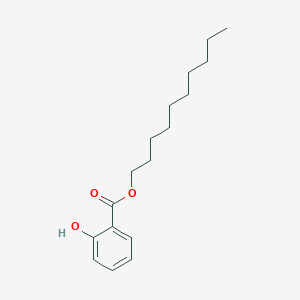
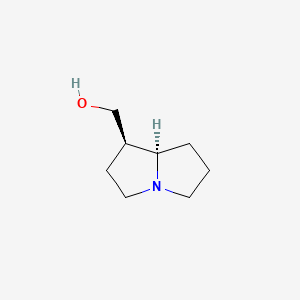
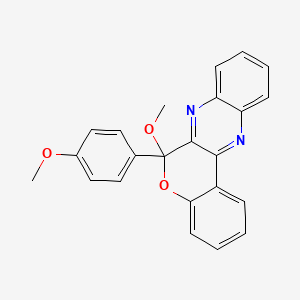

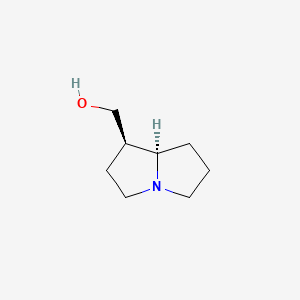
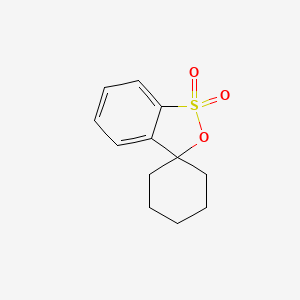
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
